

A Comparative Analysis of Ranolazine and Ranolazine-D8 Fragmentation Patterns in Mass Spectrometry

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Compound of Interest		
Compound Name:	Ranolazine-D8	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of the anti-anginal drug Ranolazine and its deuterated analog, **Ranolazine-D8**. Understanding the fragmentation behavior of these compounds is crucial for their bioanalytical quantification, metabolite identification, and overall drug development process. This document presents experimental data, detailed protocols, and visual representations of the fragmentation pathways to aid researchers in their studies.

Introduction to Ranolazine and its Deuterated Analog

Ranolazine is a piperazine derivative that exerts its anti-anginal effects by inhibiting the late inward sodium current in cardiac cells.[1] **Ranolazine-D8** is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms.[2][3] This isotopic labeling makes **Ranolazine-D8** an ideal internal standard for quantitative bioanalytical methods using mass spectrometry, as it co-elutes with Ranolazine but is distinguishable by its higher mass.

Comparative Fragmentation Analysis



The fragmentation of Ranolazine and **Ranolazine-D8** in mass spectrometry, typically using electrospray ionization (ESI) in positive mode, yields characteristic product ions. The primary fragmentation occurs at the ether linkage and the amide bond. The presence of deuterium atoms on the piperazine ring of **Ranolazine-D8** results in a predictable mass shift for fragments containing this moiety.

The protonated molecule of Ranolazine ([M+H]+) is observed at an m/z of approximately 428.2 to 428.5.[4][5] For **Ranolazine-D8**, this precursor ion is shifted by 8 Da to an m/z of approximately 436.3, corresponding to the addition of eight deuterium atoms.[2]

Key fragment ions for Ranolazine include m/z 279.1 and 214.1.[4][5][6] The fragment at m/z 279.5 arises from the cleavage of the C-N bond of the piperazine ring, resulting in the loss of the N-(2,6-dimethylphenyl)acetamide moiety.[4] Another significant fragment is observed at m/z 214.1.[6]

For **Ranolazine-D8**, the fragmentation pattern is analogous, but the masses of the fragments containing the deuterated piperazine ring are shifted. The fragment corresponding to the N-(2,6-dimethylphenyl)acetamide moiety remains at m/z 279.1 as it does not contain any deuterium atoms. However, the fragment containing the deuterated piperazine ring is expected to show a mass shift of +8 Da.

Data Presentation: Comparative Fragmentation Data

Compound	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Putative Structure of Fragment
Ranolazine	428.2	279.5	[C17H19N2O2]+
214.1	[C12H16NO2]+		
Ranolazine-D8	436.3	279.5	[C17H19N2O2]+
222.1	[C12H8D8NO2] ⁺		

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS analysis of Ranolazine, from which the fragmentation data is derived.



Liquid Chromatography:

- Column: A C18 column (e.g., Zorbax extend C18 or Nova-Pak C18) is commonly used.[5][7]
- Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[4][7][8] For instance, methanol and 10mM ammonium acetate (60:40 v/v) can be used.[7]
- Flow Rate: A flow rate of 1.0 mL/min is often employed.[4][7]
- Injection Volume: A small injection volume, such as 10 μL, is standard.[7]

Mass Spectrometry:

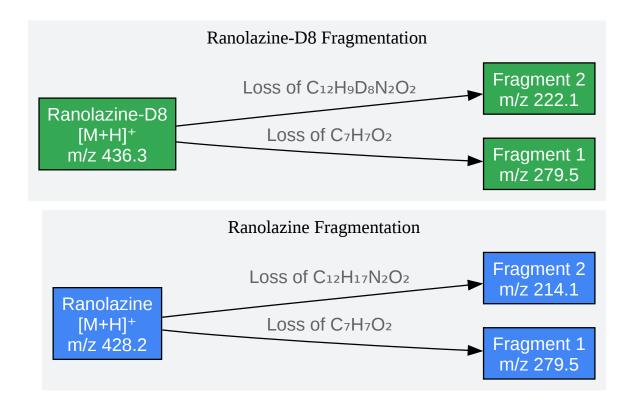
- Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[5][7]
- Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[5][7]
- MRM Transitions: For Ranolazine, a common transition monitored is m/z 428.2 → 279.5.[4]
 For Ranolazine-D8, the corresponding transition would be m/z 436.3 → 279.5.

Sample Preparation:

• Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the biological matrix, such as human plasma.[7] A common liquid-liquid extraction solvent is a mixture of diethyl ether and dichloromethane.[7]

Visualization of Fragmentation Pathways





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